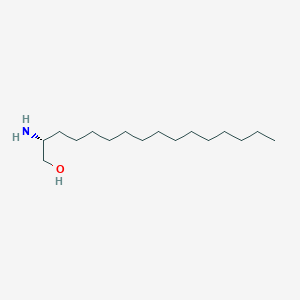1-Hexadecanol, 2-amino-, (2R)-
CAS No.: 184850-77-9
Cat. No.: VC19116442
Molecular Formula: C16H35NO
Molecular Weight: 257.45 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 184850-77-9 |
|---|---|
| Molecular Formula | C16H35NO |
| Molecular Weight | 257.45 g/mol |
| IUPAC Name | (2R)-2-aminohexadecan-1-ol |
| Standard InChI | InChI=1S/C16H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(17)15-18/h16,18H,2-15,17H2,1H3/t16-/m1/s1 |
| Standard InChI Key | MNGRWBQCRJBGSJ-MRXNPFEDSA-N |
| Isomeric SMILES | CCCCCCCCCCCCCC[C@H](CO)N |
| Canonical SMILES | CCCCCCCCCCCCCCC(CO)N |
Introduction
Structural Characteristics and Nomenclature
Molecular Identity
-
Stereochemistry: The (2R) configuration ensures chirality at the second carbon, critical for biological interactions .
Crystallographic and Spectroscopic Data
-
Parent Compound: CID 10015344 (neutral form: (2R)-2-aminohexadecan-1-ol) .
-
3D Conformer: Optimized geometry shows a linear alkyl chain with intramolecular hydrogen bonding between the hydroxyl and amino groups .
-
NMR Data:
Synthesis and Preparation
Wittig Olefination of Serine Derivatives
-
Method: Starting from O-benzyl-N-(tert-butoxycarbonyl)-L-serinol, oxidation with NaOCl/AcNH-TEMPO yields an aldehyde intermediate. Subsequent Wittig reaction with tridecyl or benzyl ylides produces Z/E-alkenes, which are hydrogenated to yield (2R)-2-aminohexadecan-1-ol .
-
Stereochemical Control: Enantiomeric excess >95% confirmed via Mosher ester analysis .
Mitsunobu Reaction and Aziridine Intermediate
-
Procedure: Internal Mitsunobu reaction of β-amino alcohols forms aziridines, which are hydrolyzed to yield the target compound .
-
Catalyst: Na-Y zeolite enhances regioselectivity (up to 82% yield) .
Hydrochloride Salt Formation
-
Process: Treatment of the free base with HCl gas in anhydrous ether produces the hydrochloride salt, improving solubility and stability .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 51–54°C (neutral form) | |
| Solubility | Soluble in chloroform, methanol | |
| LogP | 6.22 (neutral form) | |
| Optical Rotation | [α]D = +8.5° (c=1.0, CHCl₃) |
Applications and Research Findings
Pharmaceutical Relevance
-
Chiral Auxiliary: Used in asymmetric synthesis of peptidomimetics and enzyme inhibitors .
-
Biological Activity: Long-chain 2-amino alcohols exhibit immunosuppressive and anti-inflammatory properties .
Material Science
-
Surfactant Properties: The amphiphilic structure enables use in lipid bilayer studies and drug delivery systems .
Analytical Characterization
Spectroscopic Techniques
-
IR Spectroscopy: Bands at 3300 cm⁻¹ (N-H stretch) and 1050 cm⁻¹ (C-O stretch) .
-
Mass Spectrometry: ESI-MS m/z 257.272 [M+H]⁺ (neutral form) .
Chromatographic Methods
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume